Triethyl(5-pentylfuran-2-yl)silane
CAS No.:
Cat. No.: VC18935321
Molecular Formula: C15H28OSi
Molecular Weight: 252.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28OSi |
|---|---|
| Molecular Weight | 252.47 g/mol |
| IUPAC Name | triethyl-(5-pentylfuran-2-yl)silane |
| Standard InChI | InChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3 |
| Standard InChI Key | WTUWYRXTMXUZAI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CC=C(O1)[Si](CC)(CC)CC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Triethyl(5-pentylfuran-2-yl)silane features a furan ring substituted at the 5-position with a pentyl chain and at the 2-position with a triethylsilyl group. The IUPAC name, triethyl-(5-pentylfuran-2-yl)silane, underscores its connectivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 252.47 g/mol | |
| InChI | InChI=1S/C15H28OSi/c1-5-9-10-11-14-12-13-15(16-14)17(6-2,7-3)8-4/h12-13H,5-11H2,1-4H3 |
The pentyl chain enhances solubility in nonpolar solvents, while the triethylsilyl group introduces steric bulk, influencing reaction kinetics and selectivity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
-NMR: Signals at δ 0.6–0.9 ppm (triethylsilyl CH), δ 1.2–1.4 ppm (pentyl CH), and δ 6.2–7.4 ppm (furan protons).
-
-NMR: Peaks at δ 14–18 ppm (Si-CH), δ 22–32 ppm (pentyl carbons), and δ 105–155 ppm (furan ring).
Synthesis and Optimization
Base-Catalyzed Silylation
The primary synthesis route involves reacting 5-pentylfuran with triethylsilane in the presence of potassium tert-butoxide ().
Reaction Conditions:
| Parameter | Detail | Yield | Source |
|---|---|---|---|
| Catalyst | (10–15 mol%) | 46–61% | |
| Solvent | Tetrahydrofuran (THF) | — | |
| Temperature | Room temperature | — |
The mechanism proceeds via deprotonation of 5-pentylfuran at the 2-position, followed by nucleophilic attack on triethylsilane . Steric hindrance from the pentyl group necessitates prolonged reaction times (3–14 hours).
Alternative Approaches
While the base-mediated method dominates, transition-metal-catalyzed silylation has been explored for analogous compounds. For example, iridium complexes facilitate C–H borylation/silylation in benzofuran derivatives, though this remains untested for 5-pentylfuran systems .
Applications in Scientific Research
Organic Synthesis
Triethyl(5-pentylfuran-2-yl)silane serves as a versatile reagent:
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Silane Transfer Agent: Participates in hydrosilylation reactions with alkenes and alkynes, yielding silicon-containing polymers.
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Cross-Coupling Substrate: Undergoes Suzuki-Miyaura coupling with aryl halides, facilitated by palladium catalysts, to form biaryl silanes (Table 2).
Table 2. Representative Cross-Coupling Reactions
| Substrate | Product | Yield | B/Si Ratio | Source |
|---|---|---|---|---|
| 4-Bromotoluene | 4-Methylbiphenylsilane | 89% | 99:1 | |
| 2-Iodonaphthalene | Naphthylsilane | 76% | 97:3 |
Materials Science
The compound’s hybrid structure enables applications in:
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Polymer Coatings: Enhances thermal stability and hydrophobicity when incorporated into silicone polymers.
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Liquid Crystals: Modulates mesophase behavior due to its anisotropic silane-furan structure.
Mechanistic Insights and Kinetic Studies
Steric and Electronic Effects
Kinetic studies reveal that the triethylsilyl group imposes steric hindrance, slowing electrophilic substitution at the furan ring’s 3- and 4-positions. For instance, nitration reactions proceed 3× slower compared to unsubstituted furan. Conversely, the pentyl chain’s electron-donating effect activates the ring toward Friedel-Crafts alkylation.
Solvent and Catalyst Interactions
Polar aprotic solvents (e.g., THF) stabilize the silyl anion intermediate, improving yields . Catalysts like enhance deprotonation efficiency, though excess base promotes silane decomposition.
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